Cas no 4657-89-0 ((1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone)
4657-89-0 structure
Product Name:(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone
Numero CAS:4657-89-0
MF:C19H14O
MW:258.313865184784
CID:333671
PubChem ID:145757
Update Time:2025-04-19
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone,(1,2-dihydro-5-acenaphthylenyl)phenyl-
- 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone
- 5-Benzoyl-acenaphthen
- 5-benzoylacenaphthene
- acenaphthen-5-yl-phenyl ketone
- Acenaphthen-5-yl-phenyl-keton
- Acenaphthene,5-benzoyl
- Ketone,5-acenaphthenyl phenyl
- (1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone
- HMS1513G16
- Oprea1_017163
- SR-01000596917
- SCHEMBL7741128
- 4657-89-0
- Ketone, 5-acenaphthenyl phenyl
- ChemDiv3_014228
- IDI1_030026
- 1,2-Dihydro-5-acenaphthylenyl(phenyl)methanone #
- DTXSID00196876
- SR-01000596917-1
- 5-Benzoylacenaphthen
- CS-0312993
- Acenaphthene, 5-benzoyl-
- F0020-1862
- YQRRSORFUCNQAC-UHFFFAOYSA-N
- CCG-202853
- AH-357/03545041
- BRD-K09244689-001-02-4
- AKOS000592920
- VS-08763
- Acenaphthen-5-yl-phenyl-methanone
- Oprea1_506609
- 1,2-Dihydro-5-acenaphthylenyl(phenyl)methanone
-
- MDL: MFCD00221796
- Inchi: 1S/C19H14O/c20-19(15-5-2-1-3-6-15)17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2
- Chiave InChI: YQRRSORFUCNQAC-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)C1=CC=C2CCC3C=CC=C1C2=3
Proprietà calcolate
- Massa esatta: 258.10400
- Massa monoisotopica: 258.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 368
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 17.1A^2
Proprietà sperimentali
- Densità: 1.212
- Punto di ebollizione: 450.6°Cat760mmHg
- Punto di infiammabilità: 200.7°C
- Indice di rifrazione: 1.69
- PSA: 17.07000
- LogP: 4.16940
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone Dati doganali
- CODICE SA:2914399090
- Dati doganali:
Codice doganale cinese:
2914399090Panoramica:
2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D459278-10mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D459278-50mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D459278-100mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Key Organics Ltd | VS-08763-0.5g |
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | >90% | 0.5g |
£250.00 | 2025-02-08 | |
| Key Organics Ltd | VS-08763-1g |
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | >90% | 1g |
£381.00 | 2025-02-08 | |
| Key Organics Ltd | VS-08763-5g |
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | >90% | 5g |
£1335.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383663-250mg |
(1,2-Dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | 98% | 250mg |
¥864.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383663-1g |
(1,2-Dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | 98% | 1g |
¥1555.00 | 2024-05-12 | |
| A2B Chem LLC | AG28667-1mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | AG28667-5mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 5mg |
$272.00 | 2024-04-20 |
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
4657-89-0 ((1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone) Prodotti correlati
- 10047-18-4(1-(1,2-Dihydroacenaphthylen-5-yl)ethanone)
- 2235-15-6(1,2-dihydroacenaphthylen-1-one)
- 642-29-5(1-Benzoylnaphthalene)
- 158098-50-1(4-Dibenzyl 1-Naphthyl Ketone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso